molecular formula C16H22N2O2 B2840517 N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide CAS No. 1252520-98-1

N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide

Cat. No. B2840517
CAS RN: 1252520-98-1
M. Wt: 274.364
InChI Key: ZCWKTDQSCAFMJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide, also known as ML352, is a small molecule that has been identified as a potential therapeutic agent for the treatment of various diseases. This compound has been studied extensively for its mechanism of action and potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide involves the inhibition of a protein called IKKβ. This protein is involved in the regulation of the NF-κB pathway, which is a key pathway involved in inflammation and cancer. Inhibition of IKKβ by this compound leads to the suppression of the NF-κB pathway, resulting in the anti-inflammatory and anti-cancer effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide is its high potency and specificity for IKKβ inhibition. This makes it a useful tool for studying the NF-κB pathway and its role in various diseases. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

For the study of N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide include further investigation of its potential applications in the treatment of various diseases. This includes studying its efficacy in animal models of inflammatory diseases and cancer. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for therapeutic use. Finally, the development of more soluble analogs of this compound may improve its utility as a research tool.

Synthesis Methods

The synthesis of N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide involves several steps starting from commercially available starting materials. The first step involves the synthesis of 3-(2-methylpropoxy)propanoic acid, which is then converted to the corresponding acid chloride. The acid chloride is reacted with benzylamine to form the benzylamide intermediate. The final step involves the reaction of the benzylamide intermediate with cyanomethyl magnesium bromide to form this compound.

Scientific Research Applications

N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide has been studied for its potential applications in various scientific research areas. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to have anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer.

properties

IUPAC Name

N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-14(2)13-20-11-8-16(19)18(10-9-17)12-15-6-4-3-5-7-15/h3-7,14H,8,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWKTDQSCAFMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCCC(=O)N(CC#N)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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